3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole
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Description
3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indole nucleus reacts with a suitable piperazine derivative.
Introduction of the Diphenylmethyl Group: The final step involves the attachment of the diphenylmethyl group to the piperazine moiety, typically through a Friedel-Crafts alkylation reaction
Properties
Molecular Formula |
C28H31N3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-indole |
InChI |
InChI=1S/C28H31N3/c1-3-10-23(11-4-1)28(24-12-5-2-6-13-24)31-20-18-30(19-21-31)17-9-14-25-22-29-27-16-8-7-15-26(25)27/h1-8,10-13,15-16,22,28-29H,9,14,17-21H2 |
InChI Key |
RNSSHWWJDFKKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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